molecular formula C17H20F3N5O B7178375 4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide

4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B7178375
M. Wt: 367.4 g/mol
InChI Key: SNTZVFKSVJGYLN-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the piperidine ring, and the addition of the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step may involve the reaction of a pyridine derivative with a piperidine precursor, often using a coupling reagent such as EDCI or DCC.

    Addition of the Trifluoromethyl Group: This can be accomplished through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole and piperidine rings may interact with active sites on target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethyl-N-[1-[5-(difluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide
  • 4,5-dimethyl-N-[1-[5-(trifluoromethyl)phenyl]piperidin-4-yl]-1H-pyrazole-3-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide distinguishes it from similar compounds, as this group significantly enhances its chemical stability and biological activity. Additionally, the specific arrangement of the pyrazole and piperidine rings contributes to its unique interaction with molecular targets.

Properties

IUPAC Name

4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O/c1-10-11(2)23-24-15(10)16(26)22-13-5-7-25(8-6-13)14-4-3-12(9-21-14)17(18,19)20/h3-4,9,13H,5-8H2,1-2H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTZVFKSVJGYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)NC2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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